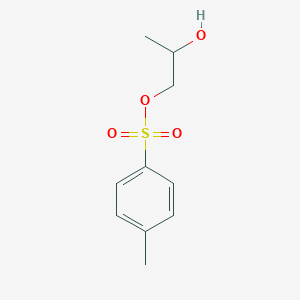

Boc-Lys(Boc)-Lys(Boc)-OMe

Vue d'ensemble

Description

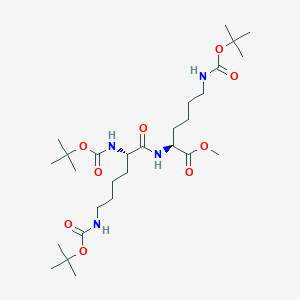

Boc-Lys(Boc)-Lys(Boc)-OMe is a useful research compound. Its molecular formula is C28H52N4O9 and its molecular weight is 588.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Peptide Synthesis and Modification

- Boc-Lys(Boc)-Lys(Boc)-OMe and related derivatives have been utilized in peptide synthesis and modification. Qin et al. (2014) explored protease-catalyzed oligomerization of Nε-protected L-lysine monomers, including tert-butoxycarbonyl (Boc), highlighting their role in producing oligopeptides with varying chain lengths and dispersity values (Qin et al., 2014). Similarly, Čeřovský (1990) studied free trypsin-catalyzed peptide synthesis involving Boc-Lys-OMe, demonstrating its application in peptide bond formation under specific conditions (Čeřovský, 1990).

Genome Editing

- In genome editing, Suzuki et al. (2018) developed a method for heritable Cas9-mediated mammalian genome editing that is acutely controlled by the lysine derivative, Lys(Boc). This study showcases the potential of Boc-protected lysine in regulating gene editing applications (Suzuki et al., 2018).

Supramolecular Chemistry

- This compound and its analogs have been reported to play a role in supramolecular chemistry. For instance, the study by Afrasiabi and Kraatz (2013) demonstrated the formation of coiled fibers and exhibited self-healing and thermal chiroptical switching behavior in specific solvents (Afrasiabi & Kraatz, 2013).

Material Science and Biochemistry

- In material science, these compounds have been used to synthesize and characterize various peptides and their derivatives. For example, the synthesis of Fmoc-L-Lys(Boc)-Gly-OH was conducted to improve the methods for synthesizing polypeptides, as discussed by Zhao Yi-nan and Melanie Key (2013) (Zhao Yi-nan & Melanie Key, 2013). Additionally, Peek et al. (2009) synthesized Boc-L-Lysine derivatives and lysine-containing peptides for potential use in molecular electronic devices (Peek et al., 2009).

Propriétés

IUPAC Name |

methyl (2S)-2-[[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52N4O9/c1-26(2,3)39-23(35)29-17-13-11-15-19(32-25(37)41-28(7,8)9)21(33)31-20(22(34)38-10)16-12-14-18-30-24(36)40-27(4,5)6/h19-20H,11-18H2,1-10H3,(H,29,35)(H,30,36)(H,31,33)(H,32,37)/t19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINOXDXDOKMXFI-PMACEKPBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B8266201.png)